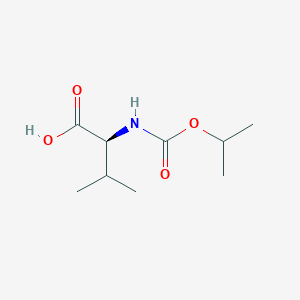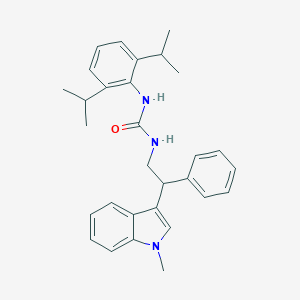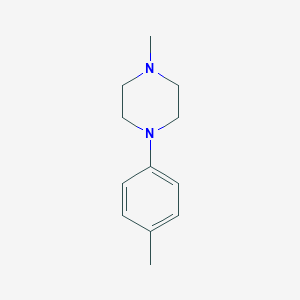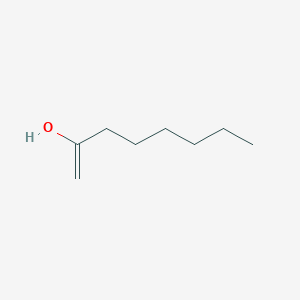
3,4,5-Trifluorophenylboronic acid
Overview
Description
3,4,5-Trifluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to light brown crystalline powder .
Synthesis Analysis
The synthesis of 3,4,5-Trifluorophenylboronic acid involves a Grignard reaction. After the reaction is initiated, the temperature rises rapidly and is then lowered to 10-15°C in an ice-water bath. The reaction continues at room temperature for 8 hours. After the reaction is over, the reaction solution is slowly poured into dilute hydrochloric acid. The liquids are then separated, and the aqueous phase is extracted twice. The organic phases are combined, dried with anhydrous sodium sulfate, spin dried, and recrystallized from ethyl chloride. This process yields 3,4,5-Trifluorophenylboronic acid with a yield of 78% and a content of 99.6% .Molecular Structure Analysis
The molecular formula of 3,4,5-Trifluorophenylboronic acid is C6H4BF3O2 . The molecular weight is 175.903 g/mol .Chemical Reactions Analysis
3,4,5-Trifluorophenylboronic acid is involved in several chemical reactions. It is used in the preparation of phenylboronic catechol esters and determination of Lewis acidity. It is also used in the synthesis of benzopyranone derivatives as GABAA receptor modulators, synthesis of multisubstituted olefins and conjugate dienes, and Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
3,4,5-Trifluorophenylboronic acid has a density of 1.4±0.1 g/cm^3. Its melting point is 290-295 °C (lit.), and its boiling point is 263.6±50.0 °C at 760 mmHg. The vapour pressure is 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Synthesis of Benzopyranone Derivatives
Benzopyranone derivatives are significant due to their pharmacological properties, including their role as GABAA receptor modulators . 3,4,5-Trifluorophenylboronic acid is utilized in the synthesis of these compounds, which can lead to the development of new medications for neurological disorders.
Suzuki Cross-Coupling Reactions
This compound is a key reactant in Suzuki cross-coupling reactions , a pivotal method in organic chemistry for forming carbon-carbon bonds. This reaction is widely used in the pharmaceutical industry to create complex molecular structures.
Preparation of Multisubstituted Olefins
Multisubstituted olefins have diverse applications, particularly in material science and synthetic chemistry. The use of 3,4,5-Trifluorophenylboronic acid in their preparation allows for the creation of polymers and other advanced materials with specific properties .
Determination of Lewis Acidity
Lewis acids play a crucial role in catalysis and the synthesis of various chemical compounds. 3,4,5-Trifluorophenylboronic acid is used to prepare phenylboronic catechol esters , which are then employed to determine the Lewis acidity of boronic acids .
Synthesis of Conjugate Dienes
Conjugate dienes are important in the production of synthetic rubber and other elastomers. The compound’s role in synthesizing these dienes is vital for advancing materials with enhanced flexibility and durability .
Preparation of Fluorinated Aromatic Poly(Ether-Amide)s
Fluorinated aromatic poly(ether-amide)s are known for their thermal stability and resistance to solvents, making them suitable for high-performance applications. 3,4,5-Trifluorophenylboronic acid is involved in the preparation of these polymers, contributing to the development of advanced materials .
Catalyst in Direct Amidation Reactions
The compound acts as a catalyst in the direct amidation of amino acid derivatives. This process is crucial for peptide synthesis, which has implications in the development of new therapeutic agents .
Co-Crystal Formation
3,4,5-Trifluorophenylboronic acid is used in the formation of new 1:1 co-crystals with urea components. Co-crystals have garnered interest for their potential to modify the physical properties of pharmaceuticals .
Safety and Hazards
3,4,5-Trifluorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .
Future Directions
3,4,5-Trifluorophenylboronic acid has been used in the preparation of phenylboronic catechol esters and determination of Lewis acidity, synthesis of benzopyranone derivatives as GABAA receptor modulators, synthesis of multisubstituted olefins and conjugate dienes, and Suzuki cross-coupling reactions . These applications suggest that it could have potential uses in various fields of chemistry and materials science.
Mechanism of Action
Target of Action
3,4,5-Trifluorophenylboronic acid is a type of fluorinated phenylboronic acid . It is often used as a reagent in organic synthesis and as an intermediate in pharmaceutical and chemical industries . The primary targets of this compound are various organic substrates in the context of Suzuki-Miyaura coupling reactions .
Mode of Action
The compound is known for its high reactivity and stability in air . It exhibits good positional and stereo-selectivity in Suzuki-Miyaura coupling reactions, where it acts as a ligand for palladium catalysts . In these reactions, various chemical functional groups remain unchanged, making it an important pathway for forming C-C bonds .
Biochemical Pathways
In organic synthesis reactions, 3,4,5-Trifluorophenylboronic acid plays a crucial role in the formation of C-O, C-N, and C-S bonds . It is also used in C-H activation reactions and asymmetric catalysis .
Result of Action
The result of the compound’s action is the formation of new organic compounds through various reactions, such as Suzuki-Miyaura coupling, C-H activation, and the formation of C-O, C-N, and C-S bonds . It is also used in the synthesis of benzopyranone derivatives as GABAA receptor modulators .
Action Environment
The compound is relatively stable in air and insensitive to moisture, allowing for long-term storage . The reaction conditions are mild, and the yield is high . It should be stored in a dark place, sealed, and in a dry environment . It is also recommended to ensure adequate ventilation, especially in confined areas .
properties
IUPAC Name |
(3,4,5-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDDEIOYXFXNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370438 | |
| Record name | 3,4,5-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluorophenylboronic acid | |
CAS RN |
143418-49-9 | |
| Record name | (3,4,5-Trifluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143418-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3,4,5-trifluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143418499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4,5-trifluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,4,5-Trifluorophenylboronic acid interesting for crystal engineering?
A: 3,4,5-Trifluorophenylboronic acid exhibits a strong tendency to form cocrystals due to its ability to engage in various supramolecular synthons. [] For instance, it readily forms hydrogen bonds with urea, particularly favoring the syn-anti conformation for these interactions. [] This makes it a promising candidate for designing and controlling the solid-state structure of materials.
Q2: What unique hydrogen bonding pattern was observed in the cocrystal of 3,4,5-Trifluorophenylboronic acid and urea?
A: In the cocrystal, 3,4,5-Trifluorophenylboronic acid interacts with urea through O-H...O and N-H...O hydrogen bonds, forming layered structures. Interestingly, these layers are further connected by N-H...F hydrogen bonds, a feature not commonly observed in urea cocrystals. []
Q3: How can 3,4,5-Trifluorophenylboronic acid be used in polymer chemistry?
A: 3,4,5-Trifluorophenylboronic acid serves as a key building block for synthesizing highly fluorinated polymers. It can be converted to 2,2′-bis(3,4,5-trifluorophenyl)-4,4′-diaminodiphenyl ether (FPAPE), a diamine monomer used to prepare poly(ether-imide)s. [] These polymers possess desirable properties like high glass transition temperatures, good solubility in organic solvents, and excellent thermal stability, making them attractive for high-performance applications. []
Q4: What catalytic activity does 3,4,5-Trifluorophenylboronic acid exhibit?
A: 3,4,5-Trifluorophenylboronic acid acts as a catalyst in the direct polycondensation of carboxylic acids and amines. [] Furthermore, it facilitates the reduction of carboxylic acids to alcohols when used in conjunction with sodium borohydride. [, ] This reaction proceeds through the in situ formation of an acyloxyboron intermediate, which is subsequently reduced by sodium borohydride. [] This method offers a mild and efficient pathway for carboxylic acid reduction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)



![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)



![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)



![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)